1-Benzosuberone

説明

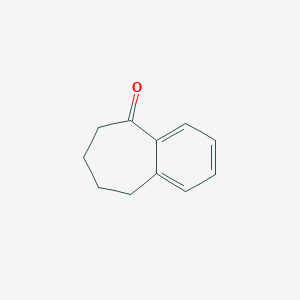

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHUHTFXMNQHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231908 | |

| Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-73-3 | |

| Record name | Benzosuberone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzosuberone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzosuberone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzosuberone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK6CAL2PHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Benzosuberone and Its Derivatives

Classical and Contemporary Approaches to the Benzosuberone Skeleton

The construction of the seven-membered ring fused to a benzene (B151609) ring in 1-benzosuberone can be achieved through various synthetic strategies. These methods range from classical intramolecular cyclizations to modern metal-catalyzed reactions.

Friedel-Crafts Annulation Strategies

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of cyclic ketones, including this compound. thieme-connect.comworldscientific.com This method typically involves the cyclization of a suitable carboxylic acid or its derivative onto an aromatic ring in the presence of a Lewis or Brønsted acid catalyst. thieme-connect.com

One effective approach utilizes 5-phenylvaleric acid, which upon treatment with a catalyst, undergoes intramolecular acylation to yield this compound. thieme-connect.com Nafion-H, a perfluorinated resinsulfonic acid, has proven to be a highly efficient and reusable catalyst for this transformation, affording this compound in excellent yields (83%) under relatively mild conditions. thieme-connect.comworldscientific.com The reaction is carried out by heating a mixture of the carboxylic acid and the solid Nafion-H catalyst. thieme-connect.com The straightforward work-up, involving simple filtration of the catalyst, makes this a convenient method. thieme-connect.com

Meldrum's acid derivatives have also been employed as acylating agents in catalytic intramolecular Friedel-Crafts reactions to form 1-benzosuberones. acs.orgresearchgate.netnih.gov This methodology is catalyzed by metal trifluoromethanesulfonates and demonstrates good functional group tolerance. acs.orgresearchgate.net Competition experiments have established the rate of cyclization for forming various benzocyclic ketones, revealing that 1-benzosuberones cyclize faster than 1-indanones but slower than 1-tetralones. acs.orgnih.gov Scandium(III) complexes have also been explored as Lewis acid catalysts for this type of acylation. rsc.org

Recent advancements have introduced novel catalytic systems. For instance, a complex of antimony(V) chloride and benzyltriethylammonium chloride has been shown to be an efficient catalyst for Friedel-Crafts acylation reactions. researchgate.net Additionally, benzotriazolium salts have emerged as readily accessible, bench-stable Lewis acid catalysts for these cyclizations. nih.gov

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and powerful route to the benzosuberone skeleton, often starting from more readily available six-membered ring precursors like tetralones. beilstein-journals.orgbeilstein-journals.org

A metal-free approach for the ring expansion of cyclopropanols containing a pendant styrene (B11656) moiety has been developed. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org This method, mediated by an organic photoredox catalyst, utilizes a proton-coupled electron transfer (PCET) process to generate an alkoxy radical. organic-chemistry.orgnih.govacs.org This radical undergoes β-scission and subsequent regioselective cyclization to afford this compound derivatives. organic-chemistry.orgnih.govacs.org The reaction demonstrates high selectivity and can be performed under mild conditions, offering an environmentally benign alternative to transition metal-catalyzed methods. organic-chemistry.org

Another strategy involves the rhodium-carbenoid induced ring expansion of aryl alkyl α-diazoketones. This method has been shown to be effective for the synthesis of 2-benzosuberones. researchgate.net The reaction proceeds via the chemoselective addition of the rhodium-carbenoid species into the aromatic nucleus. researchgate.net

The Tiffeneau–Demjanov rearrangement, a classical ring expansion method, can also be adapted for the synthesis of benzosuberones. This reaction typically involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid. While not explicitly detailed for this compound in the provided context, it represents a potential classical pathway. Similarly, the reaction of α-tetralone with diazomethane (B1218177) can lead to the formation of this compound through a ring expansion mechanism. beilstein-journals.org

Oxidative Synthesis Routes

Oxidative routes can be employed to synthesize this compound or its unsaturated derivatives. A common strategy involves the oxidation of a precursor molecule, such as benzosuberene, to the corresponding ketone. nih.gov For instance, the oxidation of 5H-benzo thieme-connect.comannulene with selenium dioxide can yield a mixture of 4,5-benzotropone and 2,3-benzotropone, the latter being an unsaturated analog of this compound. beilstein-journals.org

Furthermore, this compound itself can serve as a precursor for the synthesis of unsaturated derivatives like 2,3-benzotropone. beilstein-journals.orgnih.gov This can be achieved through bromination of this compound with N-bromosuccinimide (NBS) followed by dehydrobromination. beilstein-journals.orgnih.gov Hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), are also effective for the oxidation of ketones to their α,β-unsaturated counterparts in a one-pot reaction. beilstein-journals.orgnih.gov

Cyclocondensation Reactions

Cyclocondensation reactions offer a versatile platform for the synthesis of complex heterocyclic systems fused to the benzosuberone scaffold. mdpi.commdpi.com For example, substituted this compound derivatives can be treated with various reagents to build new rings. mdpi.commdpi.com

One reported method involves the ammonium (B1175870) acetate-mediated cyclocondensation of this compound with 3-oxo-2-arylhydrazonopropanals. nih.gov This reaction, performed in a high-pressure Q-tube reactor, provides an efficient route to 6,7-dihydro-5H-benzo thieme-connect.comchemrxiv.orgcyclohepta[1,2-b]pyridine derivatives. nih.gov This approach is noted for its high atom economy and ease of workup. nih.gov

Another example is the reaction of 2-aminobenzosuberone derivatives with various reagents to form fused pyrimidine (B1678525) and pyrazole (B372694) ring systems. Furthermore, the reaction of this compound with nitriles in the presence of triflic anhydride (B1165640) yields 2,4-diaryl substituted 6,7-dihydro-5H-benzo thieme-connect.comchemrxiv.orgcyclohepta[1,2-d]pyrimidines. researchgate.net

The Nazarov cyclization, a 4π-electrocyclic reaction of divinyl ketones, can also be utilized. organic-chemistry.org While a direct application to this compound is not detailed in the provided search results, it is a powerful method for cyclopentenone synthesis and has been mentioned in the context of related cyclizations. organic-chemistry.orgthieme-connect.combeilstein-journals.orgresearchgate.netescholarship.org

Palladium-Catalyzed Cyclocarbopalladation Reactions

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis. Cyclocarbopalladation represents an efficient strategy for constructing cyclic systems. Although the provided information does not give a specific example of palladium-catalyzed cyclocarbopalladation for the direct synthesis of the this compound core, it mentions the use of palladium catalysis in the synthesis of derivatives. For instance, palladium-catalyzed C-H activation and C-N cross-coupling reactions have been used in a domino approach to synthesize benzo-cyclohepta-quinolinone analogues starting from a vinyl bromide-substituted benzocycloheptene (B12447271) precursor. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral this compound analogs is of great interest due to the importance of enantiomerically pure compounds in medicinal chemistry. chemrxiv.org

One approach involves the use of chiral transient directing groups in catalytic asymmetric intramolecular alkene hydroacylation. chemrxiv.org A chiral 2-aminopyridine (B139424) has been developed as a transient directing group that enables high levels of asymmetric induction in the rhodium-catalyzed intramolecular hydroacylation of alkenes to prepare chiral benzosuberones. chemrxiv.org

Another strategy is the enantioselective α-amination of this compound derivatives. researchgate.net This has been achieved using chiral anion phase-transfer catalysis with BINAM-derived phosphoric acids, providing access to chiral α-amino-1-benzosuberone derivatives with high enantioselectivity. researchgate.net

Furthermore, the asymmetric synthesis of biologically active molecules containing the benzosuberone scaffold has been reported. For example, a sulfoxide-directed borane (B79455) reduction was a key step in an efficient asymmetric synthesis of a selective estrogen receptor modulator with a dihydrobenzoxathiin (B1259482) core, which can be conceptually related to the benzosuberone framework. nih.gov

Asymmetric Synthesis Approaches

The asymmetric synthesis of this compound is crucial for accessing enantiomerically pure derivatives, which often exhibit distinct biological activities. uwindsor.ca One notable approach involves the deracemization of α-aryl-1-benzosuberone. acs.org This method utilizes a photoactivation strategy where an aryl group is activated, and the stereocontrol of the resulting arene radical cation is managed by a chiral ionic photocatalyst. acs.org This process facilitates the enantioenrichment of racemic C(sp³)–H arylated carbonyl compounds. acs.org

Another strategy for achieving asymmetric synthesis is through the catalytic enantioselective protonation of gold enolates. nih.gov This method has been successfully applied to the synthesis of challenging molecules like 2-methyl benzosuberone with high enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. uwindsor.canumberanalytics.com While specific examples of chiral auxiliary-mediated transformations for this compound are not extensively detailed in the provided results, the general principle involves attaching a chiral auxiliary to a precursor molecule. This auxiliary then directs the stereoselective formation of the desired product, after which it is removed. uwindsor.cawikipedia.org

For instance, N-acyl oxazolidinones are commonly used chiral auxiliaries derived from readily available amino alcohols. uwindsor.ca These can be used in reactions like aldol (B89426) additions to create new stereocenters with high diastereoselectivity. scielo.org.mx The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product. scielo.org.mx The application of such principles to this compound precursors would involve the attachment of an auxiliary to control the stereochemistry during ring formation or functionalization, followed by its removal.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules. uwindsor.ca Several catalytic methods have been developed for the synthesis of chiral this compound derivatives.

One such method is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones, which can furnish benzylic quaternary centers. acs.org This approach, when applied to α,β-unsaturated derivatives of this compound, could generate chiral quaternary centers.

Phase-transfer catalysis using BINAM-derived phosphoric acids has been employed for the enantioselective α-amination of this compound derivatives, yielding products with high enantiomeric excess. researchgate.net

Furthermore, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones, which can be considered derivatives of the benzosuberone scaffold, has been developed using an organocatalyzed Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence. chemistryviews.org

| Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee) |

| Deracemization | Chiral ionic photocatalyst | α-Aryl-1-benzosuberone | Good to excellent acs.org |

| Enantioselective Protonation | Gold(I) catalysis | 2-Methyl benzosuberone | Excellent nih.gov |

| α-Amination | BINAM-derived phase-transfer catalyst | Diazene (B1210634) derivatives | 96% researchgate.net |

| Domino Reaction | Quinine-derived urea (B33335) catalyst | Tetrahydro-1,4-benzodiazepin-2-ones | Up to 98% chemistryviews.org |

Functionalization Strategies for the this compound Core

Functionalization of the this compound core is essential for creating a diverse range of derivatives with varied properties.

Halogenation of the this compound ring system can be achieved through various methods. Electrophilic substitution reactions are a common approach for introducing halogens onto the benzene ring. studymind.co.uklibretexts.org For instance, bromination of this compound can be carried out using N-bromosuccinimide (NBS) in the presence of an initiator like benzoyl peroxide. beilstein-journals.org This reaction can lead to mono- or di-brominated products. tandfonline.com The reaction of 5-bromo-1-benzosuberone with sodium cyanide has been shown to yield the 4-cyano isomer through an elimination-addition mechanism. researchgate.net

The carbonyl group of this compound is a key site for modifications. biosynth.com It can undergo reduction to the corresponding alcohol. researchgate.net The energetics of this reduction have been studied, providing valuable thermochemical data. researchgate.net The carbonyl group's chemical shifts in NMR have been analyzed to understand its electronic and steric effects. modgraph.co.uk

Wittig olefination reactions can be used to convert the carbonyl group into an alkene, which can then be further functionalized. nih.gov Additionally, the carbonyl group can serve as a handle for introducing other functional groups or for ring-expansion reactions.

The fusion or attachment of heterocyclic rings to the this compound scaffold has led to the synthesis of novel compounds with significant biological potential. researchgate.netresearchgate.net

Several strategies have been employed for this purpose:

Reaction with Dimethylformamide-dimethylacetal (DMF-DMA): Treatment of this compound with DMF-DMA yields an enaminone intermediate, which can then react with various heterocyclic amines to form fused heterocyclic systems like benzo acs.orgtandfonline.comcyclohepta[1,2-c]pyrazole and benzo acs.orgtandfonline.comcyclohepta[2,1-d]isoxazole. researchgate.net

Condensation Reactions: Condensation of this compound with heterocyclic aldehydes can afford arylmethylene derivatives. tsijournals.com These intermediates can then be cyclized to form pyrazole, pyrimidine, and pyran derivatives. tsijournals.com

Reaction with Nitriles: The reaction of this compound with nitriles in the presence of triflic anhydride yields 2,4-diaryl substituted 6,7-dihydro-5H-benzo acs.orgtandfonline.comcyclohepta[1,2-d]pyrimidines. researchgate.net

Thioamide Derivatives: Treatment of this compound derivatives with phenyl isothiocyanate can produce thioamides, which can be further cyclized to form thiophene (B33073) and 1,3,4-thiadiazoline derivatives. mdpi.com

Fused Ring Systems: A series of substituted benzosuberones fused with pyrazole, isoxazole, pyrimidine, and triazole moieties have been synthesized, with some reactions being facilitated by microwave irradiation. researchgate.net

These functionalization strategies highlight the versatility of the this compound core in the synthesis of a wide array of complex molecules.

Conjugated Systems and Olefination Reactions

The generation of conjugated systems from this compound is a key transformation for extending its molecular framework and accessing compounds with diverse electronic properties, such as benzotropones. A common strategy involves the introduction of unsaturation into the seven-membered ring. For instance, this compound can be converted into the α,β-unsaturated ketone known as Julia's ketone. beilstein-journals.org This is achieved through bromination with N-bromosuccinimide (NBS) in the presence of a benzoyl peroxide initiator, followed by dehydrobromination. beilstein-journals.org An alternative route to Julia's ketone is the dehydration of the corresponding keto-alcohol using boric acid. beilstein-journals.org Further oxidation of Julia's ketone with reagents like selenium dioxide introduces another double bond, yielding the fully conjugated 2,3-benzotropone system. beilstein-journals.org

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for modifying the carbonyl group of this compound and its derivatives, enabling the formation of carbon-carbon double bonds. wikipedia.orgwikipedia.org These reactions are fundamental in synthetic organic chemistry for converting aldehydes and ketones into alkenes. libretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and results in water-soluble phosphate (B84403) byproducts that are easily removed. wikipedia.orgwikipedia.org

A specific application involves the stereoselective conversion of 8-fluoro-1-benzosuberone (B1583975) derivatives. The ketone is first transformed into a carboxaldehyde, which then undergoes a Horner-Wadsworth-Emmons reaction with triethylphosphonoacetate and sodium hydride in tetrahydrofuran (B95107) (THF) to produce an (E)-α,β-unsaturated ester derivative in a step-economical and stereoselective manner. researchgate.net The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.org

The Wittig reaction has also been integral in the multi-step synthesis of the this compound core itself. nih.gov In one pathway, a substituted benzaldehyde (B42025) is reacted with (3-carboxypropyl)-triphenylphosphonium bromide to generate an alkene mixture, which is subsequently hydrogenated and cyclized via an intramolecular Friedel-Crafts acylation to construct the benzosuberone skeleton. nih.gov

Below is a table summarizing typical olefination reactions applied to benzosuberone and related starting materials.

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | 8-fluoro-1-benzosuberone-8-carboxaldehyde | Triethylphosphonoacetate, NaH, THF | (E)-α,β-Unsaturated ester | researchgate.net |

| Wittig Reaction | Substituted benzaldehyde | (3-carboxypropyl)-triphenylphosphonium bromide | Intermediate alkene for benzosuberone synthesis | nih.gov |

| Dehydrogenation | This compound | 1. NBS, BPO; 2. Dehydrobromination | α,β-Unsaturated ketone (Julia's ketone) | beilstein-journals.org |

| Oxidation | Julia's ketone | Selenium dioxide | 2,3-Benzotropone | beilstein-journals.org |

Suzuki Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide or triflate and an organoboron species, typically a boronic acid. wikipedia.orglibretexts.org This reaction is widely employed for the synthesis of biaryls, styrenes, and polyolefins and was the subject of the 2010 Nobel Prize in Chemistry. wikipedia.org For aryl substitution on the this compound scaffold, the reaction is typically performed on an enol triflate derivative of the ketone, as the triflate group serves as an effective leaving group for the palladium-catalyzed coupling. wikipedia.org

A reported synthetic route to novel aryl-substituted benzosuberone derivatives showcases this methodology effectively. orientjchem.org The synthesis begins with the conversion of the this compound ketone to its corresponding enol triflate. This is achieved by first reacting this compound with a cyanoformate in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) to introduce a methyl ester at the C2 position. orientjchem.org The resulting β-keto ester is then treated with N-phenyl-bis(trifluoromethanesulfonamide) to generate the vinyl triflate derivative in good yield. orientjchem.org

This triflate derivative is then subjected to the Suzuki coupling reaction. orientjchem.org For example, coupling with 3-benzoloxy benzene boronic acid in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a base like sodium carbonate, yields the desired aryl-substituted benzosuberone derivative. orientjchem.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the carbon-triflate bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org This approach allows for the introduction of a wide variety of aryl and heteroaryl groups onto the benzosuberone core. orientjchem.orgresearchgate.net

The conditions for a representative Suzuki coupling on a benzosuberone derivative are detailed below.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Benzosuberone vinyl triflate derivative | 3-Benzoloxy benzene boronic acid | Pd₂(dba)₃ | Na₂CO₃ in water | Diethoxymethane | 90°C, 2 h | 86% | orientjchem.org |

Allylic Oxidation and Rearrangement

Allylic oxidation and rearrangement reactions provide pathways to further functionalize the this compound ring system, often by first introducing unsaturation to create an allylic position. A key intermediate for these transformations is the α,β-unsaturated ketone derivative of this compound, which can be prepared via bromination followed by dehydrobromination. beilstein-journals.org The methylene (B1212753) group adjacent to the newly formed double bond becomes an active site for oxidation. The oxidation of this allylic position can lead to the formation of dienones or fully aromatic tropone (B1200060) systems. For example, the conversion of this compound to 2,3-benzotropone can be achieved through oxidation of an unsaturated intermediate with selenium dioxide. beilstein-journals.org

Rearrangement reactions of this compound derivatives can lead to significant structural changes, including ring contraction. One such transformation is the semi-pinacol rearrangement of spirocyclic epoxyalcohols derived from this compound. cdnsciencepub.com When these epoxyalcohols are treated with a Lewis acid like ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), they can undergo a stereoselective rearrangement that results in ring contraction. cdnsciencepub.com

Another notable rearrangement is the ring contraction of this compound itself mediated by hypervalent iodine(V) reagents. In the presence of reagents such as 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (HMBI) and trimethyl orthoformate (TMOF), this compound can undergo a rearrangement to yield a ring-contracted product. sioc-journal.cn These types of reactions highlight the utility of hypervalent iodine compounds in mediating complex oxidative rearrangements. sioc-journal.cn

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Allylic Oxidation | Unsaturated this compound intermediate (Julia's ketone) | Selenium dioxide (SeO₂) | 2,3-Benzotropone | beilstein-journals.org |

| Semi-pinacol Rearrangement | Spirocyclic epoxyalcohol of this compound | Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) | Ring-contracted or fragmented products | cdnsciencepub.com |

| Oxidative Rearrangement | This compound | HMBI, Trimethyl orthoformate (TMOF) | Ring-contracted product | sioc-journal.cn |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives, aiming to develop more sustainable, efficient, and environmentally benign methodologies. These approaches focus on reducing waste, avoiding hazardous materials, and utilizing milder reaction conditions.

One significant green strategy is the use of metal-free photoredox catalysis. A method has been developed for the ring expansion of cyclopropanols to form this compound derivatives. organic-chemistry.orgorganic-chemistry.org This reaction is mediated by an organic photoredox catalyst, such as 4CzIPN, under visible light irradiation. organic-chemistry.org It avoids the use of transition metal catalysts, which are often toxic and costly, thereby reducing metal waste and environmental impact. organic-chemistry.org

Biocatalysis represents another cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. The asymmetric reduction of this compound has been accomplished using whole cells of the yeast Candida parapsilosis as a biocatalyst. amazonaws.com This process can generate chiral alcohols, which are valuable intermediates in pharmaceutical synthesis, with high enantioselectivity.

Furthermore, the development of catalytic aerobic oxidation processes provides a green alternative to stoichiometric oxidants. A palladium(II)-catalyzed aerobic dehydrogenation of 1-benzosuberones has been developed to synthesize 2,3-benzotropones. acs.org This reaction uses molecular oxygen from the air as the terminal oxidant, with water being the only byproduct, making it an environmentally friendly process. acs.org

| Green Approach | Reaction | Key Reagent/Condition | Advantage | Reference |

|---|---|---|---|---|

| Metal-Free Catalysis | Ring expansion of cyclopropanols | Organic photoredox catalyst (4CzIPN), visible light | Avoids transition metals, mild conditions | organic-chemistry.org |

| Biocatalysis | Asymmetric reduction of this compound | Candida parapsilosis (whole cells) | High enantioselectivity, aqueous media | amazonaws.com |

| Green Solvent/Multicomponent Reaction | Synthesis of benzosuberone-thiadiazolopyrimidines | Polyethylene (B3416737) glycol (PEG-400) | Recyclable solvent, high atom economy, simple workup | ttwrdcs.ac.in |

| Aerobic Oxidation | Dehydrogenation of this compound | Pd(II) catalyst, Air (O₂) | Uses air as oxidant, water as byproduct | acs.org |

Reactivity and Mechanistic Investigations of 1 Benzosuberone

Reaction Pathways and Transformation Mechanisms

1-Benzosuberone serves as a precursor in a variety of chemical transformations, engaging in reactions catalyzed by acids and metals, as well as undergoing radical processes, cycloadditions, and nucleophilic or electrophilic attacks.

Acid-Catalyzed Reactions

This compound and its derivatives undergo several significant transformations under acidic conditions. A key reaction is the intramolecular Friedel-Crafts acylation, where a carboxylic acid precursor is cyclized to form the this compound core. This is often accomplished using strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). nih.govguidechem.com For instance, the synthesis of various benzosuberone analogues relies on an intramolecular Friedel-Crafts annulation facilitated by Eaton's reagent. nih.gov

The ketone functionality of this compound can be converted to its oxime, which then undergoes the Beckmann rearrangement in the presence of an acid catalyst like PPA. adichemistry.comacs.orgmasterorganicchemistry.combyjus.com Studies on a series of this compound oximes with 2,2-disubstitutions have shown that the rearrangement proceeds with phenyl group migration, yielding the corresponding lactam in nearly quantitative amounts. acs.org This outcome is notable because it contrasts with simpler cycloalkanone oximes, which may undergo fragmentation. acs.org The generally accepted mechanism for the Beckmann rearrangement involves protonation of the oxime's hydroxyl group, followed by a concerted 1,2-shift of the group anti to the leaving group. adichemistry.commasterorganicchemistry.com

Furthermore, acid catalysis can promote elimination and isomerization reactions. The dehydration of a keto-alcohol derivative of this compound using boric acid has been reported. beilstein-journals.org In another example, the reaction of this compound with neopentyl glycol under acid catalysis does not yield the expected ketal but instead results in the formation of rearranged olefin products. researchgate.net

Metal-Catalyzed Transformations

Transition metals are effective catalysts for a range of transformations involving this compound. A significant development is the palladium(II)-catalyzed aerobic dehydrogenation, which converts this compound into its α,β-unsaturated analogue, 6,7-dihydro-5H-benzo semanticscholar.organnulen-5-one (Julia's ketone), and further to the fully conjugated 2,3-benzotropone. beilstein-journals.orgnih.govacs.orgacs.org This method provides a direct catalytic route to benzotropones, which are valuable synthetic intermediates. nih.govacs.org

Catalytic hydrogenation of the carbonyl group or associated double bonds is also prevalent. The asymmetric hydrogenation of (E)-2-benzylidene-1-benzosuberone has been achieved using palladium black modified with cinchonidine, yielding the optically active saturated ketone with moderate enantiomeric excess. semanticscholar.orgresearchgate.net The reduction of the carbonyl group in this compound can also be accomplished using biocatalysts, such as the yeast Candida parapsilosis, to produce the corresponding alcohol. amazonaws.com

Lewis acid metal catalysts, such as indium(III) triflate (In(OTf)₃), have been employed in the intramolecular hydroarylation of α-phenylallyl β-ketosulfones to synthesize sulfonyl-substituted 1-benzosuberones. rsc.orgrsc.org This reaction proceeds via the formation of a benzylic carbocation intermediate, followed by an intramolecular electrophilic annulation. rsc.org Additionally, iridium-catalyzed enantioselective allylation of this compound enolates has been demonstrated, providing access to chiral allylated products that can be used in further transformations like ring-closing metathesis. acs.org

| Catalyst System | Reaction Type | Product Type | Ref |

| Pd(OAc)₂/O₂ | Aerobic Dehydrogenation | 2,3-Benzotropone | nih.govacs.org |

| Palladium Black/Cinchonidine | Asymmetric Hydrogenation | Chiral 2-benzyl-1-benzosuberone | semanticscholar.orgresearchgate.net |

| In(OTf)₃ | Intramolecular Hydroarylation | Sulfonyl 1-benzosuberones | rsc.orgrsc.org |

| [Ir(cod)Cl]₂/Ligand | Enantioselective Allylation | α-Allylated 1-benzosuberones | acs.org |

| Candida parapsilosis | Biocatalytic Reduction | 1-Benzosuberol | amazonaws.com |

Cycloaddition Reactions

While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives are highly valuable substrates for such transformations, leading to complex polycyclic and spirocyclic systems.

The most prominent examples involve derivatives where the core structure has been modified. For instance, 2,3-benzotropone, which is synthesized from this compound, readily participates as the 4π component in [4+2] Diels-Alder cycloadditions. It reacts with various dienophiles, including maleic anhydride (B1165640), N-methylmaleimide, and cyclopentadiene, to yield complex benzobicyclo[3.2.2]nonenone structures. beilstein-journals.orgnih.govacs.org These reactions can be highly peri-, regio-, and stereoselective. beilstein-journals.org

Another important class of reactions is the 1,3-dipolar cycloaddition. Arylidene derivatives of this compound, prepared by the condensation of this compound with aromatic aldehydes, serve as dipolarophiles. They react with nitrilimines (generated in situ from hydrazonoyl chlorides) to afford spiro-pyrazoline derivatives. rsc.orgrsc.org Similarly, these arylidene derivatives react with azomethine ylides (generated in situ from isatin (B1672199) and sarcosine) in a three-component reaction to produce complex benzosuberone-tethered spirooxindoles. researchgate.netresearchgate.net

| This compound Derivative | Reaction Type | Reactant | Product | Ref |

| 2,3-Benzotropone | Diels-Alder [4+2] | Maleic Anhydride | Benzobicyclo[3.2.2]nonenone adduct | beilstein-journals.orgacs.org |

| 2-Arylidene-1-benzosuberone | 1,3-Dipolar Cycloaddition | Nitrilimine | Spiro-pyrazoline-benzosuberone | rsc.orgrsc.org |

| 2-Arylidene-1-benzosuberone | 1,3-Dipolar Cycloaddition | Azomethine ylide | Spirooxindole-benzosuberone | researchgate.netresearchgate.net |

Nucleophilic and Electrophilic Attack Studies

The reactivity of this compound is dictated by its two primary reactive sites: the electrophilic carbonyl carbon and the nucleophilic α-carbons (via enol or enolate formation).

Nucleophilic Attack: The carbonyl group is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as aryl-lithium compounds, add to the carbonyl to generate tertiary alcohols, which can be subsequently dehydrated to afford benzosuberene analogues. nih.gov The Wittig reaction, involving the attack of a phosphorus ylide, has been used to convert the carbonyl group into an exocyclic double bond as part of a synthetic sequence. nih.gov Condensation reactions with active methylene (B1212753) compounds like malononitrile, often catalyzed by a base, occur at the carbonyl group in a Knoevenagel-type reaction, although Michael-type additions to unsaturated derivatives are also possible. researchgate.net

Electrophilic Attack: The α-methylene groups of this compound are susceptible to electrophilic substitution via an enol or enolate intermediate. Reaction with dimethylformamide-dimethylacetal (DMF-DMA) yields a 2-dimethylaminomethylene-1-benzosuberone, an enaminone that serves as a versatile precursor for synthesizing fused heterocyclic systems like pyrazoles, isoxazoles, and pyridines. researchgate.net Bromination at the α-position can occur under acidic conditions (e.g., AlCl₃ and Br₂), suggesting the formation of an enol intermediate. tandfonline.com This contrasts with radical bromination, which typically occurs under different conditions. tandfonline.com

Spectroscopic and Structural Elucidation of Reaction Products

The characterization of the diverse products derived from this compound transformations relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is fundamental for determining the constitution and relative stereochemistry of the products. nih.govtandfonline.com For example, dynamic NMR has been used to study the conformational properties of benzosuberone derivatives. beilstein-journals.org

Infrared (IR) spectroscopy is routinely used to confirm the presence or transformation of key functional groups, particularly the carbonyl group (C=O stretch) and hydroxyl groups (O-H stretch). researchgate.netresearchgate.net Mass spectrometry (MS), including high-resolution mass spectrometry (HRMS), provides crucial information on the molecular weight and elemental composition of the synthesized compounds. rsc.orgresearchgate.net

For complex molecules where stereochemistry is critical, single-crystal X-ray crystallography provides unambiguous structural determination. This technique has been vital in establishing the regio- and stereochemistry of cycloadducts, such as the spiro-pyrazoline and spirooxindole derivatives formed from 1,3-dipolar cycloadditions. rsc.orgrsc.orgresearchgate.net It has also been used to confirm the structures of fused heterocyclic systems derived from enaminone precursors and the stereochemical outcome of intramolecular hydroarylation reactions. rsc.orgresearchgate.net

NMR Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the conformational dynamics of this compound and its derivatives in solution. acs.orgacs.orgauremn.org.br The seven-membered ring of the benzosuberone scaffold is not planar and can exist in various conformations, with the chair form being predominant. cdnsciencepub.combeilstein-journals.org Studies using ¹H NMR spectroscopy, supported by semiempirical molecular orbital calculations, have investigated these conformational preferences. acs.org

The analysis of proton-proton coupling constants, particularly the benzylic couplings, provides significant insight into the torsional angles within the molecule. acs.org For instance, the long-range couplings can be interpreted as averages over torsions in a double-well potential, allowing for the estimation of minimum energy conformations and the barriers to torsional rotation. acs.org Low-temperature NMR studies have been employed to slow the conformational interchange, enabling the characterization of individual conformers. cdnsciencepub.com For the parent compound, this compound, the seven-membered ring is believed to exist predominantly in a chair conformation. cdnsciencepub.com

Furthermore, the chemical shifts of the protons are sensitive to their spatial environment and can be used to corroborate conformational assignments. modgraph.co.uk Comparisons between experimentally observed chemical shifts and those predicted by computational models for different geometries (e.g., from MMX, MMFF94, and B3LYP calculations) have been used to validate the calculated structures. modgraph.co.uk Ab initio calculations at the B3LYP/6-31++G(d,p) level have shown good agreement with observed ¹H NMR shifts for this compound. modgraph.co.uk

| Proton Assignment | Typical ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Aromatic Protons | 7.17 - 7.71 |

| Benzylic Protons (α to Ar) | ~2.89 - 2.93 |

| Protons (α to C=O) | ~2.70 |

| Methylene Protons | ~1.77 - 1.88 |

Table 1: Typical ¹H NMR spectral data for this compound. Data sourced from chemicalbook.comchemicalbook.comguidechem.com.

X-ray Crystallography for Structural Confirmation

X-ray crystallography provides definitive, solid-state structural information for this compound derivatives, confirming their molecular geometry and intermolecular packing. While the crystal structure of the parent this compound is not detailed in the provided sources, extensive crystallographic studies have been conducted on its derivatives, particularly the 2-benzylidene-1-benzosuberones. iucr.orgnih.govacs.org

These studies reveal that the conformation of the fused six- and seven-membered ring system is highly consistent across different derivatives. iucr.orgnih.gov The seven-membered ring is conformationally constrained by its fusion to the benzene (B151609) ring and the presence of sp²-hybridized carbon atoms, adopting a conformation that approximates a boat shape. iucr.org For example, in one derivative, four atoms of the seven-membered ring are roughly coplanar, with the C5 atom forming the "prow" and the C1 and C2 atoms forming the "stern". iucr.org

The dihedral angle between the fused benzene ring and the pendant benzene ring of the benzylidene moiety varies depending on the substituent, with reported values ranging from 21.81° to 33.72°. iucr.orgnih.gov These differences in the spatial arrangement of the aryl rings are believed to contribute to variations in biological activity. acs.org The crystal packing is stabilized by weak intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, which can form inversion dimers or chain-like structures. iucr.orgresearchgate.netiucr.org Weak aromatic π-π stacking interactions are also observed in some derivatives. nih.gov

| Derivative | Crystal System | Space Group | Dihedral Angle (Fused vs. Pendant Ring) |

|---|---|---|---|

| 2-(4-methoxybenzylidene)-1-benzosuberone | Monoclinic | P2₁/n | 23.79 (3)° |

| 2-(4-ethoxybenzylidene)-1-benzosuberone | Triclinic | P-1 | 24.60 (4)° |

| 2-(4-chlorobenzylidene)-1-benzosuberone | Triclinic | P-1 | 29.93 (8)° |

| 2-(4-cyanobenzylidene)-1-benzosuberone | Triclinic | P-1 | 21.81 (7)° |

Table 2: Selected crystallographic data for 2-benzylidene-1-benzosuberone derivatives. Data sourced from iucr.orgnih.gov.

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental techniques used for the characterization of this compound and its derivatives, confirming their molecular weight and functional groups.

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information, though detailed fragmentation pathways are not extensively discussed in the provided results. For various synthesized derivatives, electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺, which confirms the molecular formula. orientjchem.org

Infrared spectroscopy of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is a key diagnostic feature for the keto functional group. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound, while other sources provide data for liquid film or KBr pellets. orientjchem.orgnist.govnih.gov The spectrum also displays characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching within the aromatic ring. orientjchem.org

| Spectroscopic Technique | Characteristic Feature | Typical Value (this compound) |

|---|---|---|

| Infrared (IR) | C=O Stretch | ~1709 cm⁻¹ |

| Infrared (IR) | Aromatic C-H Stretch | ~3027-3061 cm⁻¹ |

| Infrared (IR) | Aliphatic C-H Stretch | ~2859-2939 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ or [M+H]⁺ | m/z 160.21 or 161.22 |

Table 3: Key Mass Spectrometry and Infrared Spectroscopy data for this compound. Data sourced from orientjchem.orgnist.govnist.gov.

Theoretical and Computational Studies on this compound Reactivity

Quantum Chemical Calculations of Reaction Energetics

Quantum chemical calculations have been instrumental in understanding the energetics of this compound. iaea.orgresearchgate.net A detailed study combined experimental calorimetric techniques with high-level computational methods to determine the standard molar enthalpy of formation of this compound. iaea.orgresearchgate.net

Experimentally, the standard molar enthalpy of formation in the liquid phase was derived from the massic energy of combustion measured by static bomb combustion calorimetry. iaea.orgresearchgate.net The standard molar enthalpy of vaporization was measured using Calvet microcalorimetry. iaea.orgresearchgate.net These experiments yielded a standard molar enthalpy of formation in the gaseous phase (at T = 298.15 K) of -(96.1 ± 3.4) kJ·mol⁻¹. iaea.orgresearchgate.net

To complement these experimental findings, computational calculations were performed using the G3(MP2)//B3LYP composite method. iaea.orgresearchgate.net This high-accuracy theoretical approach was used to calculate the gas-phase standard molar enthalpy of formation of this compound. The computationally derived value was in very good agreement with the experimental result, demonstrating the predictive power of modern quantum chemical methods for determining the thermochemical properties of such molecules. iaea.orgresearchgate.net Such computational studies of reaction energetics are crucial for predicting the feasibility and outcomes of chemical reactions. nih.gov

Structure-Reactivity Relationship (SAR) Modeling

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of this compound derivatives for medicinal chemistry applications. eurekaselect.comnih.gov Numerous studies have synthesized series of this compound analogs and correlated their structural features with activities such as cytotoxicity and antimicrobial effects. acs.orgresearchgate.netresearchgate.net

A comparative study of 2-arylidenebenzocycloalkanones found that, in general, the order of cytotoxicity against several cancer cell lines was 2-arylidenebenzosuberones > 2-arylidenetetralones > 2-arylideneindanones. acs.org This suggests that the conformation and size of the cycloalkanone ring, which is largest in the benzosuberones, play a key role in their biological function. For the 2-arylidene-1-benzosuberone series, QSAR analysis revealed that cytotoxicity was negatively correlated with the Hammett σ constant (an electronic parameter) and positively correlated with the molar refractivity (MR, a steric parameter) of the substituents on the arylidene ring. acs.org

In the development of antibacterial agents, SAR studies of novel amide derivatives of benzosuberone indicated that compounds containing a piperazine (B1678402) ring generally exhibited good antibacterial activity. eurekaselect.comresearchgate.net Similarly, for antifungal activity, derivatives bearing piperazine and morpholine (B109124) rings showed significant potential. eurekaselect.com These findings highlight the importance of specific structural modifications in tuning the reactivity and biological profile of the this compound scaffold, guiding the design of new and more potent therapeutic agents. nih.govresearchgate.net

Biological and Pharmacological Research Applications of 1 Benzosuberone Derivatives

Medicinal Chemistry of Benzosuberone Scaffolds

The versatility of the benzosuberone framework allows for structural modifications that have led to the development of compounds with potent and diverse pharmacological effects. tandfonline.comresearchgate.net These derivatives are under investigation for their potential as therapeutic agents in various diseases. tandfonline.com

Derivatives of 1-benzosuberone have shown significant promise as antitumor and anticancer agents. taylorandfrancis.comresearchgate.nettandfonline.comnih.gov Several natural products containing this moiety are clinically recognized for their anti-tumor properties. tandfonline.commakhillpublications.coresearchgate.net

A notable example is the cyclic chalcone (B49325) analogue, E-2-(4'-methoxybenzylidene)-1-benzosuberone (MBB), which has demonstrated outstanding in vitro cytotoxic activity against various cancer cell lines, including P388, L1210, Molt 4/C8, and CEM. researchgate.netnih.gov In some instances, its potency was found to be 11 times greater than the reference drug melphalan. acs.org Research suggests that MBB may inhibit the metabolic activation of carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and has been shown to inhibit protein and DNA synthesis. researchgate.netnih.govacs.org

Other research has focused on synthesizing novel benzosuberone derivatives and evaluating their cytotoxicity. For instance, benzosuberone-bearing coumarin (B35378) moieties have been synthesized, with some compounds exhibiting promising cytotoxicity against human cancer cell lines such as A549 (alveolar adenocarcinoma), HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). nih.gov Specifically, compound 5a showed IC50 values ranging from 3.35 to 16.79 μM against these cell lines, while compound 5c was significantly cytotoxic against HeLa and MDA-MB-231 with IC50 values of 6.72 and 4.87 μM, respectively. nih.gov

Furthermore, benzosuberones bearing a 2,4-thiazolidenone moiety have been developed as potential anticancer agents. nih.gov Compound 6a from this series displayed promising cytotoxicity with IC50 values between 2.98 and 13.34 μM against HeLa, A549, MCF-7, and MDA-MB-231 cell lines. nih.govresearchgate.net Notably, compound 6g showed potent cytotoxicity against the MCF-7 human breast adenocarcinoma cell line with an IC50 value of 1.91 μM. nih.govresearchgate.net

The fusion of other heterocyclic systems to the benzosuberone core has also yielded potent anticancer compounds. scihorizon.com For example, pyrimidine-2-thione derivatives synthesized from 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one have shown notable activity against HeLa and MCF7 human tumor cell lines. asianpubs.org Similarly, the incorporation of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) moieties has led to compounds with enhanced antiproliferative effects. scihorizon.commdpi.com

Some benzosuberene analogues act as potent inhibitors of tubulin polymerization, exhibiting cytotoxicity in the low nanomolar to picomolar range against human cancer cell lines and showing potential as vascular disrupting agents. researchgate.net

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| E-2-(4'-methoxybenzylidene)-1-benzosuberone (MBB) | P388, L1210, Molt 4/C8, CEM | Potency 11x > melphalan | acs.org |

| Compound 5a (coumarin moiety) | A549, HeLa, MCF-7, MDA-MB-231 | 3.35 - 16.79 | nih.gov |

| Compound 5c (coumarin moiety) | HeLa | 6.72 | nih.gov |

| Compound 5c (coumarin moiety) | MDA-MB-231 | 4.87 | nih.gov |

| Compound 6a (2,4-thiazolidenone moiety) | HeLa, A549, MCF-7, MDA-MB-231 | 2.98 - 13.34 | nih.govresearchgate.net |

| Compound 6g (2,4-thiazolidenone moiety) | MCF-7 | 1.91 | nih.govresearchgate.net |

The benzosuberone scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial activity. nih.govresearchgate.net Research has demonstrated the efficacy of these derivatives against various bacteria and fungi. researchgate.netresearchgate.net

A study on novel amide derivatives of benzosuberone (7a-j) revealed that compounds with a piperazine (B1678402) ring (7g, 7h, 7i, 7j) showed good antibacterial activity, with zones of inhibition ranging from 17-23 mm, comparable to the standard drug Norfloxacin (19-25 mm). orientjchem.org In contrast, derivatives with other substituents like -NH2, -NHMe, and pyrrolidine (B122466) showed moderate to weak activity. orientjchem.org

The incorporation of various heterocyclic moieties has been a successful strategy to enhance the antimicrobial potential of benzosuberones. researchgate.net For example, a series of benzosuberone derivatives incorporating pyrazole (B372694), thiazole (B1198619), and pyrimidine (B1678525) rings were synthesized and evaluated. researchgate.net Some of these compounds showed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov Specifically, compounds 25b and 22a demonstrated strong inhibition against Gram-positive bacteria, while compounds 25b, 9c, 19b, 21b, and 5a were highly effective against Escherichia coli. mdpi.com

In terms of antifungal activity, several derivatives showed a strong effect against Candida albicans (compounds 22a, 25b, 21a, 9c, and 19b) and Aspergillus niger (compounds 22a, 25b, 4b, 5a, 5b, 9c, 19d, 22b, and 24a). mdpi.comnih.gov

Furthermore, benzosuberone-thiazole hybrids have emerged as potent antibacterial and anti-tubercular agents. nih.gov Benzosuberone-dithiazole derivatives 22a and 28 showed four times the activity of ciprofloxacin (B1669076) against H. influenzae and twice the activity against M. pneumoniae. nih.gov Notably, derivatives 22a and 27 were highly promising against M. tuberculosis, with MIC values of 0.12 and 0.24 µg/ml, respectively. nih.gov

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Type | Target Organism(s) | Activity/Result | Reference |

|---|---|---|---|

| Amide derivatives with piperazine ring (7g-j) | Various bacteria | Good antibacterial activity (Zone of inhibition: 17-23 mm) | orientjchem.org |

| Compound 25b | Gram-positive and Gram-negative bacteria | Strong inhibitory effect | mdpi.com |

| Compound 22a | Gram-positive bacteria | Strong inhibitory effect | mdpi.com |

| Compounds 25b, 9c, 19b, 21b, 5a | Escherichia coli | Strong inhibitory effect (15-25 mm) | mdpi.com |

| Compounds 22a, 25b, 21a, 9c, 19b | Candida albicans | Strong antifungal effect | mdpi.comnih.gov |

| Benzosuberone-dithiazole derivative 22a | M. tuberculosis | MIC: 0.12 µg/ml | nih.gov |

| Benzosuberone-dithiazole derivative 27 | M. tuberculosis | MIC: 0.24 µg/ml | nih.gov |

Benzosuberone derivatives have been recognized for their potent anti-inflammatory and immunosuppressive activities. tandfonline.comresearchgate.net These properties contribute to their broad therapeutic potential. orientjchem.orgnih.gov Some derivatives are known to possess anti-inflammatory and antipyretic effects. taylorandfrancis.comresearchgate.netorientjchem.orgopensciencepublications.com The development of benzosuberone-based compounds as anti-inflammatory agents is an active area of research, with many derivatives showing nanomolar inhibition of inflammatory processes. tandfonline.com The immunosuppressive activities of these compounds further suggest their potential in treating autoimmune disorders and other conditions related to an overactive immune system. nih.gov

The benzosuberone scaffold is a key structural feature in several compounds that modulate the central nervous system. orientjchem.org Notably, tricyclic antidepressants such as amitriptyline (B1667244) and noxiptiline, which contain dibenzosuberone (B195587) moieties, are used to treat depressive disorders. researchgate.netorientjchem.org This has spurred interest in developing novel benzosuberone derivatives with CNS-modulating properties.

Research has indicated that various benzosuberone derivatives possess potential CNS-depressant, CNS-stimulant, and anticonvulsant activities. taylorandfrancis.comresearchgate.netorientjchem.orgopensciencepublications.com The structural similarity to established CNS drugs makes this class of compounds a promising area for the discovery of new treatments for neurological and psychiatric disorders. orientjchem.org

Benzosuberone derivatives have been investigated for their ability to interact with various biological receptors, acting as either antagonists or agonists. This includes their potential role as cannabinoid receptor 1 (CB1) antagonists and as selective estrogen receptor modulators (SERMs). nih.govresearchgate.net

SERMs are a class of compounds that can have both estrogenic and anti-estrogenic effects in different tissues. wikipedia.orgclevelandclinic.org The development of benzosuberone-based SERMs is an area of interest, with research exploring their potential in hormone-related conditions. dntb.gov.uacurehunter.com For example, novel N-substituted dihydrobenzothiepino-, dihydrobenzoxepino-, and tetrahydrobenzocyclo-heptaindoles based on the benzosuberone structure have been prepared as potential SERMs. dntb.gov.ua These compounds could offer therapeutic benefits in areas such as osteoporosis and breast cancer. wikipedia.orgclevelandclinic.org

Benzosuberone derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential. tandfonline.comnih.gov

Some benzosuberone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. researchgate.net Molecular docking studies have indicated that certain derivatives can fit into the binding pocket of topoisomerase II. researchgate.net

In the context of Alzheimer's disease, research has focused on the inhibition of β-amyloid production. nih.govdntb.gov.ua Certain benzosuberone derivatives have been investigated for their ability to inhibit the enzymes involved in the generation of β-amyloid peptides, which are a hallmark of the disease. nih.gov

Furthermore, a novel amino-benzosuberone derivative has been identified as a highly potent and selective picomolar inhibitor of aminopeptidase (B13392206) N (APN/CD13), an enzyme implicated in cancer progression. nih.gov The key finding was the discovery of a 1,4-disubstituted derivative (1d') with a K(i) of 60 pM. nih.gov Additionally, the cyclic chalcone analogue, E-2-(4'-methoxybenzylidene)-1-benzosuberone (MBB), has been found to be a strong competitive inhibitor of CYP1A enzymes, which are involved in the metabolic activation of carcinogens. nih.gov

Antimalarial and Antituberculosis Activities

The benzosuberone scaffold has been identified as a promising framework for the development of novel antimicrobial agents, including those targeting malaria and tuberculosis. researchgate.netresearchgate.net

With respect to antimalarial activity, an amino-benzosuberone derivative, T5, has been identified as a highly potent and selective inhibitor of Plasmodium falciparum M1 family aminopeptidase (PfA-M1), with a Ki value of 50 nM. nih.govresearchgate.net This compound demonstrated no significant inhibitory activity against the related enzyme PfA-M17. nih.govresearchgate.net In vitro studies showed that T5 inhibits the growth of both chloroquine-sensitive (3D7) and chloroquine-resistant (FcB1) strains of P. falciparum. nih.govresearchgate.net Furthermore, in vivo studies in a murine model of malaria (Plasmodium chabaudi chabaudi) showed that T5 could reduce the parasite burden by 40-44% following intraperitoneal administration. nih.govresearchgate.net The selective inhibition of PfA-M1 highlights its potential as a target for antimalarial drug development. nih.gov

In the realm of antituberculosis research, several this compound derivatives have demonstrated significant activity. tandfonline.comnih.gov A series of benzosuberone derivatives bearing 1,2,3-triazole moieties were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Among these, compound 5h was particularly potent with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL, while compounds 5l , 5m , and 5o also showed promising activity with MIC values of 6.25 μg/mL. nih.gov

Furthermore, the hybridization of the benzosuberone core with thiazole moieties has yielded potent antitubercular agents. nih.gov Specifically, benzosuberone-dithiazole derivatives 22a and 27 were identified as highly active compounds against a sensitive strain of M. tuberculosis, with MIC values of 0.12 and 0.24 µg/mL, respectively. researchgate.netresearchgate.netnih.gov These compounds also retained high activity against a resistant strain of M. tuberculosis. researchgate.netresearchgate.netnih.gov The activity of these dithiazole derivatives was linked to their ability to inhibit DNA gyrase. nih.gov Another study highlighted benzo nih.govnih.govcyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybrids, with compound 4o showing a promising MIC of 1.56 μg/ml against M. tuberculosis H37Rv. dntb.gov.ua

Vascular Disrupting Agents

Certain this compound derivatives have been investigated as potential vascular disrupting agents (VDAs), which function by selectively targeting the microvasculature that supplies blood to tumors. researchgate.netresearchgate.nettandfonline.com The development of these agents has often been inspired by the structures of natural products like colchicine (B1669291) and combretastatin (B1194345) A-4 (CA4), which are known inhibitors of tubulin polymerization. nih.gov

Research into a series of benzosuberene-based analogues of KGP18, a compound structurally related to colchicine and CA4, has identified promising VDA candidates. nih.gov Specifically, a bis-trifluoromethyl analogue (74 ) and an unsaturated KGP18 derivative (73 ) demonstrated potent inhibition of tubulin assembly. researchgate.netnih.gov Their moderate cytotoxicity suggests they may be particularly useful as VDAs, selectively disrupting tumor blood vessels. researchgate.netnih.gov Six compounds from this benzosuberene series were found to be active inhibitors of tubulin polymerization with IC50 values below 5 μM, and four of these had IC50 values around 1 μM, comparable to CA4 and KGP18. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design

Impact of Substitution Patterns on Biological Activity

Structure-activity relationship (SAR) studies have revealed that the substitution patterns on the this compound framework significantly influence biological activity. For instance, in a series of benzosuberone-based tubulin polymerization inhibitors, variations in the methoxylation pattern and the incorporation of trifluoromethyl groups on the pendant aryl ring were evaluated. nih.gov

In the context of anticancer activity, one study on benzosuberone derivatives bearing coumarin moieties found that having no substitution on the benzosuberone ring was beneficial for activity against breast cancer cell lines. researchgate.net The introduction of methyl groups on the benzosuberone core led to a significant decrease in this activity. researchgate.net Conversely, for lung cancer activity against the A549 cell line, a dimethoxy-substituted compound was found to be inactive. researchgate.net

For antibacterial activity, SAR studies of benzosuberone amide derivatives indicated that compounds with a piperazine ring showed good activity, while those with morpholine (B109124), pyrrolidine, piperidine, and other amine substituents exhibited moderate to weak activity. orientjchem.org In a different series of compounds evaluated as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, the size of the cyclic ketone ring was shown to impact inhibitory effect, with five- and seven-membered rings showing similar and stronger effects than a six-membered ring. tandfonline.com For tetralone derivatives, a p-methyl substitution on the C-ring resulted in the highest activity among those with homoaromatic rings. tandfonline.com

Role of Heterocyclic Annulation and Fused Ring Systems

The fusion of heterocyclic rings to the this compound scaffold, a process known as heterocyclic annulation, has been shown to significantly enhance biological activities. tandfonline.comresearchgate.net This strategy has been employed to create a diverse range of fused heterocyclic compounds with potent pharmacological properties. researchgate.net

For example, the hybridization of the benzosuberone core with different heterocyclic moieties like thiazole, oxazole, and pyrazole has been found to improve its biological activities. researchgate.net Specifically, the synthesis of benzosuberone-dithiazole derivatives has led to compounds with promising anti-tubercular activity. researchgate.netresearchgate.net The reaction of 2-dimethylamino-methylenebenozosuberone with heterocyclic amines can furnish new heterocyclic ring systems, and its reaction with hydrazine (B178648) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride can yield benzo nih.govnih.govcyclohepta[1,2-c]pyrazole and benzo nih.govnih.govcyclohepta[2,1-d]isoxazole, respectively. researchgate.net

Furthermore, the fusion of a coumarin nucleus to benzosuberone moieties has been explored for developing anticancer agents. researchgate.net The synthesis of 2,4-diaryl substituted 6,7-dihydro-5H-benzo nih.govnih.govcyclohepta[1,2-d]pyrimidines represents another class of new heterocycles derived from this compound. researchgate.net In antibacterial research, compounds containing a piperazine or morpholine ring fused to the benzosuberone skeleton have shown significant antimicrobial potential. researchgate.netbenthamdirect.com

Conformational Analysis and Biological Efficacy

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule, is crucial for understanding the relationship between a drug's structure and its biological activity. ijpsr.com For this compound derivatives, the relative orientation of different parts of the molecule can significantly impact its efficacy.

A study involving 2-arylidenebenzosuberones, along with related 2-arylideneindanones and 2-arylidenetetralones, investigated how the relative orientations of the two aryl rings influenced cytotoxicity. acs.org Molecular modeling revealed differences in the spatial arrangement of these rings across the different series. acs.org X-ray crystallography of five specific 2-arylidene-1-benzosuberone compounds revealed differences in the locations of the aryl rings, which may have contributed to the observed variations in their cytotoxic activity. acs.org In general, the 2-arylidenebenzosuberones (series 3) were found to be the most cytotoxic, with 2-(4-methoxyphenylmethylene)-1-benzosuberone (3k ) being particularly potent. acs.org The study concluded that the cytotoxicity of these compounds was negatively correlated with the σ values and positively correlated with the MR constants of the substituents on the arylidene aryl ring. acs.org This highlights how the conformational properties of these molecules are linked to their biological efficacy.

Computational Drug Design and Molecular Docking Studies

Computational methods, particularly molecular docking, are integral to the modern drug design process for exploring the interactions between small molecules and their biological targets at an atomic level. mdpi.complos.org These techniques have been applied to this compound derivatives to understand their binding mechanisms and to guide the design of more potent inhibitors. nih.gov

For instance, molecular docking studies were conducted on newly synthesized benzosuberone-thiazole hybrids to understand their binding profiles within the ATPase binding sites of both bacterial and mycobacterial DNA gyraseB. nih.gov This analysis supported the experimental findings that these compounds inhibit DNA gyrase. nih.gov Similarly, docking studies were performed on a series of benzosuberone derivatives to investigate their binding mode with the topoisomerase II enzyme, showing that the most active derivatives could fit well within the enzyme's binding pocket with binding energies ranging from –4.61 to –6.16 Kcal/mol. researchgate.net

In the development of antitubercular agents, molecular docking was used to analyze a series of benzosuberone conjugates, providing insights into their potential anti-proliferative mechanisms. eurekaselect.com Furthermore, computational studies, including molecular docking, were part of the design process for new azaheterocyclic coumarin derivatives targeting the Mycobacterium tuberculosis enzyme InhA. dntb.gov.ua These in silico approaches are crucial for rational drug design, helping to predict binding affinities and select promising candidates for synthesis and further experimental evaluation. mdpi.comjmchemsci.com

Materials Science and Other Advanced Applications of 1 Benzosuberone

Polymer Chemistry and Materials Science

1-Benzosuberone serves as a crucial starting ketone for the synthesis of complex molecules evaluated for their influence on tubulin polymerization. wikipedia.org The natural product colchicine (B1669291), which contains a related benzosuberone-like core, is well-known for its potent anticancer activity, which it achieves by binding to tubulin and inhibiting microtubule polymerization. americanelements.comresearchgate.net

Inspired by this, researchers have utilized this compound as a foundational chemical scaffold. Through multi-step synthetic pathways, it is converted into a variety of benzosuberene analogues. wikipedia.org For instance, treatment of a this compound derivative with trimethoxyphenyllithium generates a tertiary alcohol, a key intermediate that can be further modified. wikipedia.org These synthetic analogues are then assessed for their biological activity, specifically their ability to inhibit the polymerization of tubulin, a protein essential for cell structure and division. wikipedia.org This line of research places this compound as an important building block in the development of potential new therapeutic agents that target polymer systems within the cell. wikipedia.orgmpg.de

While direct applications of this compound in classical materials science for electron transport are not widely documented, research into its derivatives highlights their significant electronic and photophysical properties. guidetopharmacology.org The unique structural and electronic characteristics of these derivative compounds are considered key to their biological and chemical behaviors. guidetopharmacology.org

Benzosuberone in Polymer Synthesis

Catalysis and Reaction Engineering

This compound has been instrumental in the development of novel catalytic reactions. A notable example is the creation of a palladium(II)-catalyzed aerobic dehydrogenation method to synthesize 2,3-benzotropones from their corresponding 1-benzosuberones. wikipedia.orguni.lu This approach was the first catalytic route developed for this specific transformation, offering good yields and the potential for one-pot sequential reactions, such as a Diels-Alder reaction, to build molecular complexity. wikipedia.orguni.lu

Furthermore, new catalytic methods have been developed to produce derivatives of this compound itself. For example, indium(III) triflate—a Lewis acid catalyst—has been shown to effectively catalyze the intramolecular hydroarylation of specific α-phenylallyl β-ketosulfones, yielding sulfonyl 1-benzosuberones in moderate to good yields. thegoodscentscompany.com The use of this compound and its precursors in these studies is crucial for optimizing reaction conditions, understanding catalytic mechanisms, and expanding the toolbox of synthetic organic chemistry.

This compound and its derivatives serve as important substrates in a wide array of catalytic transformations, spanning homogeneous, heterogeneous, organo-, and biocatalysis.

Homogeneous and Heterogeneous Catalysis : In homogeneous catalysis, this compound is a key substrate in the palladium(II)-catalyzed aerobic dehydrogenation process to yield 2,3-benzotropones. wikipedia.orguni.lu In the realm of heterogeneous catalysis, a derivative, (E)-2-benzylidene-1-benzosuberone, has been used as a substrate in enantioselective hydrogenation reactions. fishersci.sesigmaaldrich.com Using a palladium black catalyst modified with the chiral alkaloid cinchonidine, the exocyclic double bond of the substrate is reduced to produce the corresponding optically active saturated ketone with a notable enantiomeric excess of 53.7%. fishersci.sesigmaaldrich.com

Biocatalysis : this compound is an effective substrate for asymmetric bioreduction. Whole cells of the yeast Candida viswanathii have been used as a biocatalyst to reduce this compound to its corresponding (S)-alcohol. wikipedia.orgamericanelements.com Under optimized conditions, a high fresh cell concentration (250 g/L) can achieve 100% conversion of this compound (at a 15 mM concentration) within 30 hours. wikipedia.orgwikipedia.org This highlights the utility of biocatalytic methods for producing enantiomerically pure alcohols, which are valuable chiral building blocks. wikipedia.orgwikipedia.org

Organocatalysis : Derivatives of this compound are amenable to transformations using small organic molecules as catalysts. For example, β-ketoesters derived from this compound undergo enantioselective trifluoromethylthiolation when treated with a quinine-derived phase-transfer catalyst (PTC). guidetopharmacology.org Similarly, a highly enantioselective α-amination of benzosuberone-derived β-ketoesters has been achieved using a BINAM-derived phosphoric acid as a chiral anion phase-transfer catalyst, affording the product in 96% enantiomeric excess. fishersci.beereztech.com

The following table summarizes the catalytic transformations involving this compound derivatives.

Catalytic Transformations of this compound and Its Derivatives| Catalysis Type | Catalyst | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Heterogeneous | Palladium black / Cinchonidine | (E)-2-benzylidene-1-benzosuberone | Asymmetric Hydrogenation | Yields optically active saturated ketone with 53.7% e.e. | fishersci.sesigmaaldrich.com |

| Biocatalysis | Candida viswanathii (whole cells) | This compound | Asymmetric Bioreduction | Achieves 100% conversion to the corresponding alcohol. | wikipedia.orgwikipedia.org |

| Organocatalysis | Quinine-derived PTC | This compound-derived β-ketoester | Enantioselective Trifluoromethylthiolation | Achieves moderate to good enantioselectivity. | guidetopharmacology.org |

| Organocatalysis | BINAM-derived phosphoric acid | This compound-derived β-ketoester | Enantioselective α-amination | Product obtained in 96% e.e. and 78% yield. | fishersci.be |